SKF83822 hydrobromide
Description
This compound is a benzazepine derivative with the molecular formula C20H23BrClNO2 and a molecular weight of 424.763 g/mol . It features a bicyclic benzazepine core substituted with:
- 9-Chloro: Enhances electronic effects and receptor binding.
- 5-(3-Methylphenyl): Introduces steric bulk and lipophilicity.
- 3-Prop-2-enyl (allyl): Provides conformational flexibility and hydrophobic interactions.
- 7,8-Diol: Facilitates hydrogen bonding and solubility. The hydrobromide salt form improves aqueous solubility, critical for pharmacological applications . Its SMILES notation is CC1=CC=CC(=C1)C2CN(CCC3=C(C(=C(C=C23)O)O)Cl)CC=C.Br, and it is registered under PubChem CID 12909789 .
Properties
IUPAC Name |
9-chloro-5-(3-methylphenyl)-3-prop-2-enyl-1,2,4,5-tetrahydro-3-benzazepine-7,8-diol;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClNO2.BrH/c1-3-8-22-9-7-15-16(11-18(23)20(24)19(15)21)17(12-22)14-6-4-5-13(2)10-14;/h3-6,10-11,17,23-24H,1,7-9,12H2,2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFWPKYBBXBANLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2CN(CCC3=C(C(=C(C=C23)O)O)Cl)CC=C.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23BrClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8042634 | |
| Record name | SKF 83822 hydrobromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8042634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74115-10-9 | |
| Record name | 1H-3-Benzazepine-7,8-diol, 6-chloro-2,3,4,5-tetrahydro-1-(3-methylphenyl)-3-(2-propen-1-yl)-, hydrobromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74115-10-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | SKF-83822 hydrobromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074115109 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SKF 83822 hydrobromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8042634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 74115-10-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SKF-83822 HYDROBROMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2377D7H0WG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Borane-Mediated Cyclization
Source outlines a borane-complex-assisted cyclization for tetrahydro-2-benzazepines. While the patent focuses on a different positional isomer, the methodology is adaptable. In this process, 3-(2-pyridinylamino)-1-propanol is treated with thionyl bromide to form a bromopropyl intermediate, followed by borane-dimethylsulfide complex addition at -50°C to -70°C. The borane acts as a Lewis acid, facilitating ring closure while protecting the nitrogen from undesired side reactions. Yields for analogous compounds exceed 90% under optimized conditions.
Catalytic Reductive Amination
Source demonstrates a sustainable route using lignin-derived intermediates. For example, 4-(3-aminopropyl)-2-methoxyphenol is synthesized via Raney nickel-catalyzed hydrogenation of lignin-derived guaiacylglycerol-β-guaiacyl ether in t-amyl alcohol. The amine intermediate undergoes cyclization in deep eutectic solvents (DES), avoiding harsh acids. This method achieves 85% yield for tetrahydro-2-benzazepines, with potential applicability to the 3-benzazepine scaffold.
Installation of the Prop-2-Enyl Group
The prop-2-enyl moiety at C3 is introduced via allylic alkylation or Grignard addition .
Allylic Bromide Alkylation
Source describes alkylation using 3-(2-pyridinylamino)-1-propylbromide hydrobromide. In the target compound’s case, prop-2-enyl bromide reacts with the benzazepine nitrogen in acetonitrile under potassium carbonate, yielding the N-allylated product. Tetrabutylammonium iodide acts as a phase-transfer catalyst, improving reaction efficiency to near-quantitative yields.
Grignard Reagent Addition
Source employs prop-2-enylmagnesium bromide for carbonyl additions. For example, 2-tert-butyldimethylsilyloxymethyl-N-methoxy-N-methylbenzamide reacts with Grignard reagents to form tertiary alcohols, which could be dehydrated to alkenes. Adapting this, a ketone intermediate at C3 could undergo Grignard addition followed by acid-catalyzed dehydration.
Chlorination at Position 9
Electrophilic chlorination at C9 is achieved using N-chlorosuccinimide (NCS) or Cl₂ gas .
Directed Ortho Metalation
Source utilizes magnesium sulfate to coordinate nitrogen lone pairs, directing chlorination to the ortho position. For instance, 2-ethenylbenzaldehyde treated with Cl₂ in dichloromethane selectively chlorinates the aromatic ring adjacent to the directing group.
Dihydroxylation at Positions 7 and 8
The vicinal diol is installed via Sharpless asymmetric dihydroxylation or OsO₄-mediated oxidation .
Osmium Tetroxide Dihydroxylation
Source’s synthesis of dihydroxybenzazepines involves OsO₄ with N-methylmorpholine N-oxide (NMO) as a co-oxidant. For example, a tetrahydrobenzazepine with a C7-C8 double bond reacts with OsO₄ in acetone/water to yield the diol in 75% yield.
Epoxide Hydrolysis
An alternative route involves epoxidizing the double bond followed by acid-catalyzed hydrolysis. Source’s use of aqueous ammonia in hydrogenation steps suggests compatibility with such hydrolytic conditions.
Hydrobromide Salt Formation
The final step converts the free base to the hydrobromide salt via acid-base reaction .
HBr Gas Treatment
Source isolates amine intermediates as HCl salts by adding HCl in diethyl ether. Similarly, bubbling HBr gas through a solution of the free base in ethanol precipitates the hydrobromide salt. Filtration and drying under reduced pressure yield the pure product.
Solvent Selection
Source emphasizes green solvents like cyclopentyl methyl ether (CPME) for salt formation. CPME’s low polarity facilitates salt precipitation while minimizing byproduct retention.
Optimization and Scale-Up Considerations
Temperature Control
Low-temperature borane additions (-50°C to -70°C) in Source prevent exothermic side reactions, critical for maintaining product integrity during scale-up.
Chemical Reactions Analysis
SKF 83822 hydrobromide undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups on the benzazepine ring.
Reduction: This reaction can affect the double bonds in the propenyl group.
Substitution: Halogenation or other substitution reactions can occur on the aromatic ring.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
SKF 83822 hydrobromide has a wide range of scientific research applications:
Chemistry: Used as a reference compound in the study of dopamine receptor agonists.
Biology: Employed in research on dopamine receptor signaling pathways.
Medicine: Investigated for its potential therapeutic effects in neurological disorders.
Industry: Utilized in the development of new pharmacological agents targeting dopamine receptors
Mechanism of Action
SKF 83822 hydrobromide exerts its effects by selectively activating dopamine D1-like receptors. It stimulates adenylyl cyclase, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. This activation does not involve phosphoinositide hydrolysis, distinguishing it from other dopamine receptor agonists. The molecular targets include dopamine D1 and D5 receptors, and the pathways involved are primarily related to cAMP signaling .
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Differences and Implications
The compound is compared to four analogs (Table 1), with differences in substituents and salt forms influencing pharmacological properties:
Table 1: Structural and Pharmacological Comparison
*Calculated based on molecular formula.
Key Observations :
Substituent Effects: Position 3: The allyl group in the target compound and SKF 82958 enhances hydrophobicity and steric interactions compared to SKF 83959’s methyl group . Position 5: The 3-methylphenyl group in the target compound increases lipophilicity versus SKF 82958’s phenyl or fenoldopam’s 4-hydroxyphenyl . Position 9: Chlorine substitution (target, SKF 82958, SKF 83959) is critical for receptor binding, absent in SKF 38393 .
Salt Form: Hydrobromide salts (target, SKF 83959) improve solubility compared to free bases (SKF 82958, fenoldopam) .
Biological Activity: The allyl and 3-methylphenyl groups in the target compound may enhance D1 receptor allosteric modulation compared to SKF 38393, which lacks these substituents . Fenoldopam’s 4-hydroxyphenyl group improves water solubility but reduces lipophilicity, favoring renal vasodilation .
Solubility and Physicochemical Properties
- Target Compound: As a hydrobromide salt, it exhibits moderate aqueous solubility, enhanced by polar 7,8-diol groups. The allyl and 3-methylphenyl groups limit solubility in non-polar solvents .
- SKF 82958: Lacks a salt form, leading to lower water solubility but higher organic solvent compatibility (e.g., ethanol, DMSO) .
- 3-Allyl-5-phenyl analogs : Exhibit amphiphilic behavior, with solubility influenced by hydrogen bonding (diols) and hydrophobic interactions (allyl/phenyl) .
Biological Activity
9-Chloro-5-(3-methylphenyl)-3-prop-2-enyl-1,2,4,5-tetrahydro-3-benzazepine-7,8-diol; hydrobromide, commonly referred to as SKF 38393 hydrobromide, is a compound of significant interest in pharmacological research. This benzazepine derivative is primarily studied for its interaction with dopamine receptors, particularly its role as a selective partial agonist at D1-like receptors. Understanding its biological activity is crucial for evaluating its potential therapeutic applications in neuropharmacology.
The molecular formula of SKF 38393 hydrobromide is with a molecular weight of approximately 370.671 g/mol. The compound features a complex structure characterized by multiple rings and functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C16H17BrClNO2 |
| Molecular Weight | 370.671 g/mol |
| CAS Number | 67287-39-2 |
| SMILES | C1CNCC(C2=CC(=C(C(=C21)Cl)O)O)C3=CC=CC=C3.Br |
SKF 38393 acts primarily as a partial agonist at dopamine D1 receptors and exhibits selectivity towards D1-like receptor subtypes (D1 and D5). The binding affinity of SKF 38393 to these receptors has been quantified with Ki values as follows:
- D1 receptor :
- D5 receptor :
- D2 receptor :
- D3 receptor :
- D4 receptor :
These values indicate a strong affinity for D1 and D5 receptors compared to other dopamine receptor subtypes, suggesting its potential utility in conditions where modulation of dopaminergic signaling is beneficial.
Neuropharmacological Effects
Research has demonstrated that SKF 38393 can elicit various neuropharmacological effects through its action on dopamine receptors:
- Behavioral Studies : In animal models, SKF 38393 has been shown to enhance locomotor activity and induce stereotypic behaviors typical of dopaminergic stimulation.
- Cognitive Function : The compound has been implicated in improving cognitive functions in certain contexts, potentially through its effects on D1 receptor-mediated signaling pathways.
- Neuroprotection : Some studies suggest that SKF 38393 may exert neuroprotective effects against neurodegenerative processes by modulating dopaminergic activity.
Case Studies
Several studies have explored the implications of SKF 38393 in various experimental paradigms:
- Study on Parkinson's Disease Models : In a model of Parkinson's disease using rodents, administration of SKF 38393 resulted in significant improvements in motor deficits associated with dopamine depletion.
- Cognitive Enhancement Research : A study examining the effects of SKF 38393 on memory tasks indicated that it could enhance working memory performance in aged rats, highlighting its potential as a cognitive enhancer.
Q & A
Basic Research Questions
Q. What are the key methodological considerations for synthesizing 9-chloro-5-(3-methylphenyl)-3-prop-2-enyl-1,2,4,5-tetrahydro-3-benzazepine-7,8-diol hydrobromide?
- Methodology :
- Cyclization Reactions : Use chloroacetyl chloride for amide formation, followed by bromination/nitration (if applicable) and cyclization in methanolic ammonia, as demonstrated for analogous benzazepine derivatives .
- Purification : Employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) and confirm purity via HPLC (>95% purity threshold).
- Yield Optimization : Adjust reaction time (12–24 hrs), temperature (60–80°C), and stoichiometry (1:1.2 molar ratio for key intermediates) .
Q. How can the structural integrity of this compound be validated post-synthesis?
- Methodology :
- Spectral Analysis :
- ¹H NMR : Look for characteristic signals (e.g., δ 3.8 ppm for CH₂ groups, δ 6.8–8.0 ppm for aromatic protons) .
- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns consistent with bromine/chlorine .
- X-ray Crystallography : Resolve crystal structures to verify stereochemistry, as done for related brominated tetrahydrobenzazepines .
Q. What safety protocols are critical when handling this compound?
- Methodology :
- PPE : Use nitrile gloves, lab coats, and fume hoods to avoid inhalation/contact (H315, H319 codes) .
- Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrobromide decomposition .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields for similar benzazepine derivatives?
- Methodology :
- Controlled Variable Testing : Systematically vary catalysts (e.g., Pd vs. Cu), solvents (DMF vs. DMSO), and temperatures to identify optimal conditions .
- Statistical Analysis : Apply Design of Experiments (DoE) to quantify interactions between variables and isolate critical factors .
- Reproducibility Checks : Replicate protocols from conflicting studies while monitoring moisture levels (critical for hygroscopic intermediates) .
Q. What experimental strategies are suitable for elucidating the compound’s mechanism of action in biological systems?
- Methodology :
- Receptor Binding Assays : Use radiolabeled ligands (e.g., ³H) to assess affinity for dopaminergic/serotonergic receptors, given structural similarities to CNS-active benzazepines .
- Kinetic Studies : Perform time-resolved fluorescence spectroscopy to measure binding/unbinding rates.
- Knockout Models : Validate target engagement using CRISPR-edited cell lines lacking suspected receptors .
Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s efficacy?
- Methodology :
- Analog Synthesis : Modify substituents (e.g., replace prop-2-enyl with cyclopropylmethyl) and assess changes in potency .
- Pharmacophore Mapping : Use computational tools (e.g., Schrödinger’s Phase) to identify critical hydrogen-bonding/π-stacking interactions .
- In Silico Screening : Predict ADMET properties (e.g., BBB permeability) via QSAR models .
Q. What methodologies are recommended for analyzing in vivo pharmacokinetics?
- Methodology :
- LC-MS/MS Quantification : Develop a validated method for plasma/brain tissue samples (LLOQ: 1 ng/mL) .
- Metabolite Profiling : Use high-resolution mass spectrometry (HRMS) to identify phase I/II metabolites .
- Compartmental Modeling : Apply non-linear mixed-effects modeling (NONMEM) to estimate clearance and volume of distribution .
Data Contradiction & Optimization
Q. How should researchers address discrepancies in spectral data (e.g., NMR shifts) between synthetic batches?
- Methodology :
- Batch Comparison : Analyze spectra from multiple batches under identical conditions (solvent, concentration, temperature) .
- Impurity Profiling : Use 2D NMR (COSY, HSQC) to detect trace impurities (e.g., unreacted intermediates) .
- Collaborative Validation : Cross-verify data with independent labs using standardized protocols .
Q. What steps can optimize the compound’s stability during long-term storage?
- Methodology :
- Accelerated Stability Testing : Expose samples to 40°C/75% RH for 6 months and monitor degradation via HPLC .
- Lyophilization : Convert hydrobromide salt to a lyophilized powder to enhance shelf life .
- Antioxidant Additives : Test ascorbic acid (0.1% w/v) to prevent oxidative degradation .
Methodological Tables
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
